molecular formula C14H22F3NO6 B2766604 tert-butyl3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate,trifluoroaceticacid CAS No. 2361635-60-9

tert-butyl3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate,trifluoroaceticacid

Cat. No.: B2766604
CAS No.: 2361635-60-9
M. Wt: 357.326
InChI Key: QGAVOFMSQRSKGJ-UHFFFAOYSA-N
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Description

tert-butyl3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate,trifluoroaceticacid is a complex organic compound with the molecular formula C12H21NO4.C2HF3O2. This compound is known for its unique structure, which includes a cyclobutane ring, an amino group, and a trifluoroacetic acid moiety. It is commonly used in various scientific research applications due to its versatile chemical properties.

Scientific Research Applications

tert-butyl3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate,trifluoroaceticacid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate;2,2,2-trifluoroacetic acid typically involves multiple steps. One common method includes the reaction of tert-butyl cyclobutane-1-carboxylate with 1-amino-2-methoxy-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then treated with trifluoroacetic acid to obtain the final compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as crystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

tert-butyl3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate,trifluoroaceticacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate;2,2,2-trifluoroacetic acid lies in its cyclobutane ring, which imparts specific steric and electronic properties. This makes it a valuable compound for studying ring strain and its effects on chemical reactivity and biological activity .

Properties

IUPAC Name

tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4.C2HF3O2/c1-12(2,3)17-10(14)8-5-7(6-8)9(13)11(15)16-4;3-2(4,5)1(6)7/h7-9H,5-6,13H2,1-4H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAVOFMSQRSKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)C(C(=O)OC)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22F3NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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